molecular formula C15H29N3O5S B14563167 O-tert-Butyl-L-seryl-L-alanyl-L-methionine CAS No. 62104-52-3

O-tert-Butyl-L-seryl-L-alanyl-L-methionine

Cat. No.: B14563167
CAS No.: 62104-52-3
M. Wt: 363.5 g/mol
InChI Key: NQPPJKABXHXLJG-DCAQKATOSA-N
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Description

O-tert-Butyl-L-seryl-L-alanyl-L-methionine is a synthetic peptide compound that incorporates the amino acids serine, alanine, and methionine, with a tert-butyl group protecting the hydroxyl group of serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyl-L-seryl-L-alanyl-L-methionine typically involves the stepwise coupling of protected amino acids. The tert-butyl group is used to protect the hydroxyl group of serine during the synthesis. The general procedure includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyl-L-seryl-L-alanyl-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with substituted side chains.

Scientific Research Applications

O-tert-Butyl-L-seryl-L-alanyl-L-methionine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-tert-Butyl-L-seryl-L-alanyl-L-methionine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The tert-butyl group can provide steric hindrance, affecting the peptide’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    O-tert-Butyl-L-serine: A protected form of serine used in peptide synthesis.

    O-tert-Butyl-L-threonine: Similar to O-tert-Butyl-L-serine but with an additional methyl group.

    O-tert-Butyl-L-cysteine: Contains a thiol group instead of a hydroxyl group.

Uniqueness

O-tert-Butyl-L-seryl-L-alanyl-L-methionine is unique due to its specific combination of amino acids and the presence of a tert-butyl group. This combination provides distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62104-52-3

Molecular Formula

C15H29N3O5S

Molecular Weight

363.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C15H29N3O5S/c1-9(12(19)18-11(14(21)22)6-7-24-5)17-13(20)10(16)8-23-15(2,3)4/h9-11H,6-8,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t9-,10-,11-/m0/s1

InChI Key

NQPPJKABXHXLJG-DCAQKATOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](COC(C)(C)C)N

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(COC(C)(C)C)N

Origin of Product

United States

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